

Physicochemical properties of Bis(2-hydroxyethyl) phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis(2-hydroxyethyl) phthalate**

Cat. No.: **B1329288**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Bis(2-hydroxyethyl) phthalate**

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of **Bis(2-hydroxyethyl) phthalate** is crucial for its application and safety assessment. This guide provides a comprehensive overview of its core characteristics, methodologies for its analysis, and a visualization of a typical analytical workflow.

Core Physicochemical Properties

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene glycol.^[1] It is recognized for its use as a plasticizer, enhancing the flexibility and durability of plastics.^{[2][3]} The compound is a colorless, viscous liquid with limited solubility in water but is soluble in many organic solvents.^{[3][4]} Concerns have been raised about its potential endocrine-disrupting properties.^{[3][4]}

The deuterated analog, **Bis(2-hydroxyethyl) phthalate-d8**, serves as an invaluable internal standard in analytical chemistry for the precise quantification of the parent compound in various complex matrices.^{[2][5]} This is due to its chemical similarity, allowing it to mimic the behavior of the non-labeled compound during sample preparation and analysis, thus correcting for variations and improving accuracy.^{[6][7]}

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Bis(2-hydroxyethyl) phthalate** and its deuterated analog.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ O ₆	[4] [7] [8]
Molecular Weight	254.24 g/mol	[4] [7] [8]
Appearance	Colorless, viscous liquid	[3] [4]
IUPAC Name	bis(2-hydroxyethyl) benzene-1,2-dicarboxylate	[4] [8]
CAS Number	84-73-1	[4] [8]
Density	1.315 g/cm ³	[1]
Boiling Point	417.2 °C at 760 mmHg	[1]
Flash Point	159.2 °C	[1]
Vapor Pressure	1.05E-07 mmHg at 25°C	[1]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Methanol	[1]

Table 2: Computed Molecular Properties

Property	Value	Source(s)
XLogP3	0.4	[1] [4]
Hydrogen Bond Donor Count	2	[1] [4] [7]
Hydrogen Bond Acceptor Count	6	[1] [4]
Rotatable Bond Count	8	[1] [4]
Topological Polar Surface Area	93.1 Å ²	[1]

Table 3: Properties of Deuterated Analog (**Bis(2-hydroxyethyl) phthalate-d8**)

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₆ D ₈ O ₆	[1] [7]
Molecular Weight	262.29 g/mol (approx.)	[1] [4]

Experimental Protocols

Accurate determination and quantification of **Bis(2-hydroxyethyl) phthalate** in various matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Protocol 1: GC-MS Analysis of Phthalates

This method is widely employed for the analysis of semi-volatile compounds like phthalates in diverse matrices, including polymers and consumer products.[\[9\]](#)

Sample Preparation (from a polymer matrix):[\[9\]](#)

- Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.
- Place a known weight of the powdered sample (e.g., 100 mg) into a glass vial.

- Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF).
- Precipitate the polymer by adding a non-solvent, like hexane or acetonitrile.
- Centrifuge or filter the mixture to separate the precipitated polymer.
- Add a known amount of an internal standard, such as **Bis(2-hydroxyethyl) phthalate-d8**, to the supernatant.
- Dilute the extract as necessary and transfer it to a GC vial for analysis.

Instrumentation:[9]

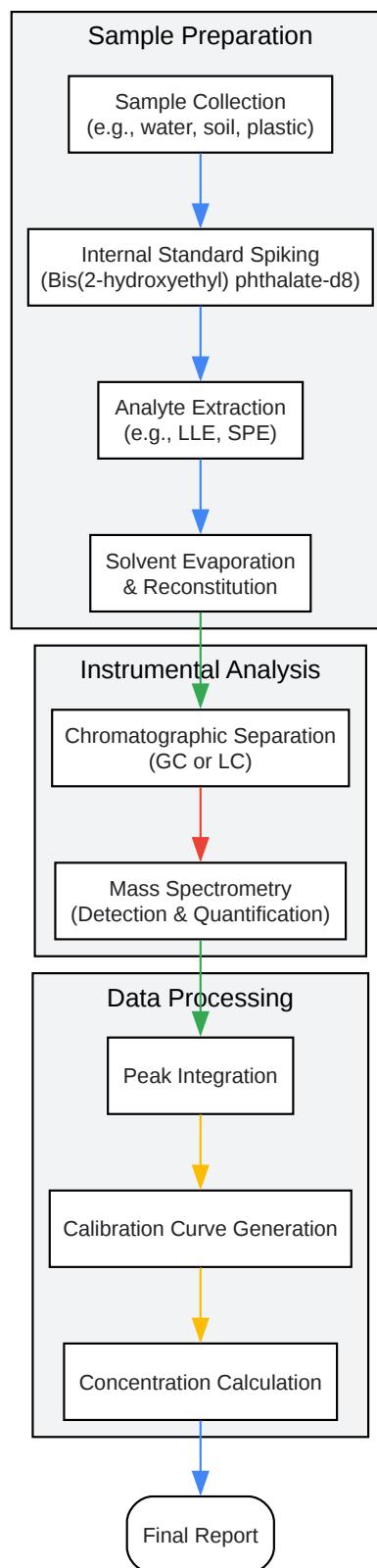
- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless mode.
- Oven Temperature Program: A temperature gradient is utilized to separate the phthalates, for instance, starting at 60°C, holding for 1 minute, and then ramping to 320°C.
- Mass Spectrometer: Used for detection and quantification.

Protocol 2: LC-MS/MS Analysis of Phthalates

This protocol is particularly sensitive for detecting phthalate metabolites in biological fluids.[6]

Sample Preparation (Liquid-Liquid Extraction from liquid samples):[7]

- To 1 mL of a liquid sample (e.g., plasma, urine), add a known amount of **Bis(2-hydroxyethyl) phthalate-d8** internal standard solution.
- Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.


- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 μ L) for LC-MS/MS analysis.

Instrumentation:[6]

- LC System: A UHPLC system.
- Column: A reversed-phase C18 column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Mass Spectrometer: A tandem mass spectrometer for detection.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the quantitative analysis of **Bis(2-hydroxyethyl) phthalate** in a given sample, a common procedure in environmental monitoring and product safety testing.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Bis(2-hydroxyethyl) phthalate | 84-73-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bis(2-hydroxyethyl) phthalate | C12H14O6 | CID 66539 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of Bis(2-hydroxyethyl) phthalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329288#physicochemical-properties-of-bis-2-hydroxyethyl-phthalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com